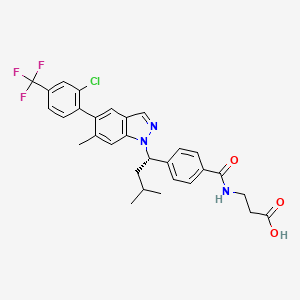
Glucagon receptor antagonists-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucagon receptor antagonists-5 is a compound that targets the glucagon receptor, a key player in glucose metabolism. By inhibiting the glucagon receptor, this compound helps regulate blood glucose levels, making it a promising candidate for the treatment of type 2 diabetes mellitus. This compound works by blocking the action of glucagon, a hormone that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glucagon receptor antagonists-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of 4-formylbenzoic acid, which undergoes oxidation using a copper (II) acetylacetonate catalyst and oxygen to yield high-purity intermediates . These intermediates are then subjected to further reactions, such as amide bond formation and cyclization, to produce the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and scalability for commercial production .
化学反应分析
Types of Reactions
Glucagon receptor antagonists-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s binding affinity to the glucagon receptor.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological profiles. These derivatives can be further tested for their efficacy in inhibiting the glucagon receptor and regulating blood glucose levels .
科学研究应用
Glucagon receptor antagonists-5 has a wide range of scientific research applications, including:
作用机制
Glucagon receptor antagonists-5 exerts its effects by binding to the glucagon receptor, a G-protein-coupled receptor primarily found in liver cells. Upon binding, the compound inhibits the receptor’s activation, preventing glucagon from exerting its effects on glucose metabolism. This leads to reduced gluconeogenesis and glycogenolysis, ultimately lowering blood glucose levels . The molecular targets involved include the glucagon receptor itself and downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .
相似化合物的比较
Similar Compounds
Glucagon receptor antagonists-1: Another compound targeting the glucagon receptor, but with different pharmacokinetic properties.
Glucagon receptor antagonists-2: Known for its higher binding affinity to the glucagon receptor compared to glucagon receptor antagonists-5.
Glucagon receptor antagonists-3: Exhibits a different mechanism of action, involving partial agonism of the glucagon receptor.
Uniqueness
This compound is unique due to its balanced pharmacokinetic profile, which allows for effective inhibition of the glucagon receptor with minimal side effects. Its ability to regulate blood glucose levels without causing significant hypoglycemia makes it a promising candidate for the treatment of type 2 diabetes mellitus .
属性
分子式 |
C30H29ClF3N3O3 |
|---|---|
分子量 |
572.0 g/mol |
IUPAC 名称 |
3-[[4-[(1S)-1-[5-[2-chloro-4-(trifluoromethyl)phenyl]-6-methylindazol-1-yl]-3-methylbutyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H29ClF3N3O3/c1-17(2)12-26(19-4-6-20(7-5-19)29(40)35-11-10-28(38)39)37-27-13-18(3)24(14-21(27)16-36-37)23-9-8-22(15-25(23)31)30(32,33)34/h4-9,13-17,26H,10-12H2,1-3H3,(H,35,40)(H,38,39)/t26-/m0/s1 |
InChI 键 |
DTVTXCDVEHSMQO-SANMLTNESA-N |
手性 SMILES |
CC1=CC2=C(C=C1C3=C(C=C(C=C3)C(F)(F)F)Cl)C=NN2[C@@H](CC(C)C)C4=CC=C(C=C4)C(=O)NCCC(=O)O |
规范 SMILES |
CC1=CC2=C(C=C1C3=C(C=C(C=C3)C(F)(F)F)Cl)C=NN2C(CC(C)C)C4=CC=C(C=C4)C(=O)NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
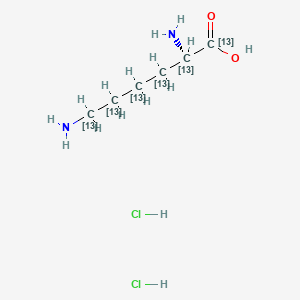


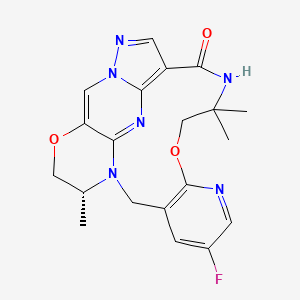
![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
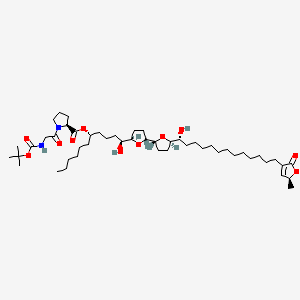
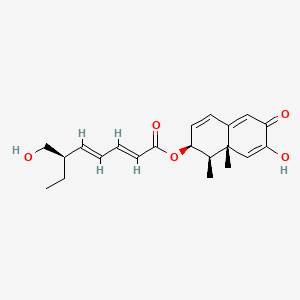
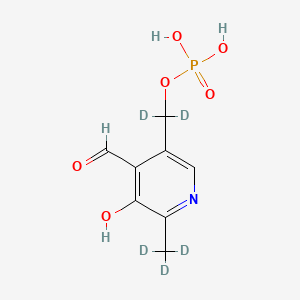
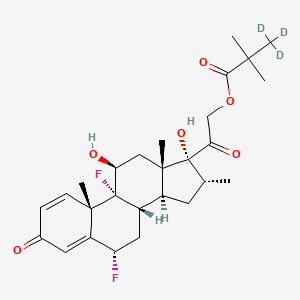
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)
![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)

